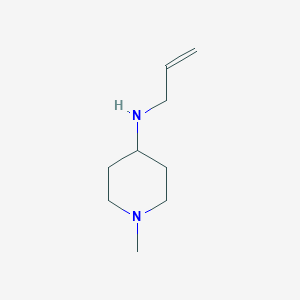

(1-Methyl(4-piperidyl))prop-2-enylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methyl(4-piperidyl))prop-2-enylamine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPA is a derivative of piperidine and has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis of Alkaloids and Pharmaceuticals

- The compound is utilized in the synthesis of quinolizidine alkaloids, specifically in the total synthesis of (-)-lasubine II and (+/-)-myrtine, achieved by conjugate addition and intramolecular acylation of amino esters with acetylenic sulfones (Back, Hamilton, Lim, & Parvez, 2005).

Pharmacological Studies

- Investigations into the actions of propiverine metabolites on voltage-dependent L-Type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. This research provides insights into the pharmacological actions of compounds related to (1-Methyl(4-piperidyl))prop-2-enylamine (Zhu et al., 2008).

Organometallic Chemistry

- Platinum-promoted cyclization reactions of amino olefins, including the study of regio- and stereoselectivity in the cyclization reactions of C-methyl substituted pent-4-enylamines (Ambuehl et al., 1978).

Development of Imaging Agents

- Synthesis and evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors, highlighting potential applications in imaging studies (Skaddan et al., 2000).

Antisecretory and Analgesic Agents

- Development of 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents and their potential in treating peptic ulcer disease (Scott et al., 1983).

- Synthesis and pharmacology of diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide, highlighting the potent analgesic properties of certain derivatives (van Bever, Niemegeers, & Janssen, 1974).

Neuropharmacology and Conformational Studies

- Theoretical conformational studies on dopamine antagonistic benzamide drugs, including 3-pyrrolidyl- and 4-piperidyl derivatives, which are important for understanding the interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).

Crosslinking Chemistry

- Research on catechol/primary amine mixtures as a window on crosslinking chemistry, relevant to both natural organisms and synthetic systems (Yang et al., 2016).

Mécanisme D'action

- Analgesic Activity : The compound may interact with opioid receptors due to its resemblance to fentanyl analogs. It could modulate pain perception by affecting neuronal signaling pathways .

- Muscarinic Antagonism : The piperidine ring suggests possible interactions with muscarinic receptors, which could impact bladder function or other physiological processes .

Safety and Hazards

- Toxicity : The median lethal dose (LD50) of this compound and its analogs (such as fentanyl) has been studied. Fortunately, the analogs appear to be safer than fentanyl .

- Neurotoxicity : The neurotoxic effects of these analogs are reversible by naloxone hydrochloride, suggesting opioid receptor mediation .

Orientations Futures

: Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. Journal of Chemical Engineering Data, 51(5), 1556–1561. DOI : Anantha Kumar, B. N., Ramegowda, M., Nandaprakash, M. B., Somashekarappa, H., & Somashekar, R. (2020). Physical properties of prop-2-en-1-one based single crystals using molecular mechanics. SN Applied Sciences, 2(1097).

Propriétés

IUPAC Name |

1-methyl-N-prop-2-enylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-6-10-9-4-7-11(2)8-5-9/h3,9-10H,1,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFVAKYIFWLXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)

![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)